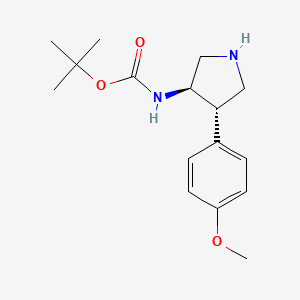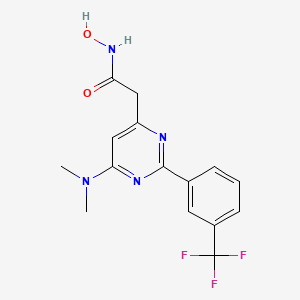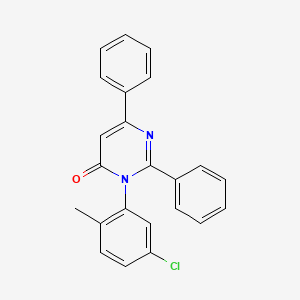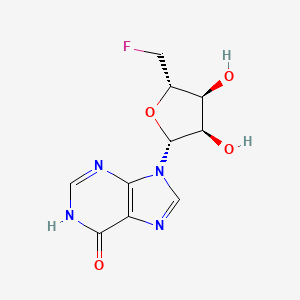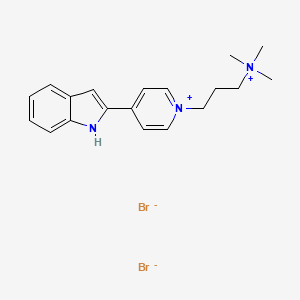
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide is a synthetic compound with a complex structure that includes an indole moiety and a pyridinium ring. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide typically involves the reaction of 4-(2-indol-1-ylethyl)pyridine with 3-(trimethylammonio)propyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds .
Scientific Research Applications
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Dimethylaminopropyl)-4-(2-indol-1-ylethyl)pyridinium bromide methobromide
- 3-[4-(2-indol-1-ylethyl)pyridin-1-ium-1-yl]propyl-trimethylazanium, bromide
- Pyridinium, 4-[2-(1H-indol-1-yl)ethyl]-1-[3-(trimethylammonio)propyl]-, bromide (1:2)
Uniqueness
4-Indol-2-yl-1-(3-(trimethylammonio)propyl)pyridinium dibromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole moiety and a pyridinium ring makes it particularly versatile in various research applications .
Properties
| 21199-47-3 | |
Molecular Formula |
C19H25Br2N3 |
Molecular Weight |
455.2 g/mol |
IUPAC Name |
3-[4-(1H-indol-2-yl)pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C19H24N3.2BrH/c1-22(2,3)14-6-11-21-12-9-16(10-13-21)19-15-17-7-4-5-8-18(17)20-19;;/h4-5,7-10,12-13,15H,6,11,14H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
UANVKVVDFUVFDF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCC[N+]1=CC=C(C=C1)C2=CC3=CC=CC=C3N2.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


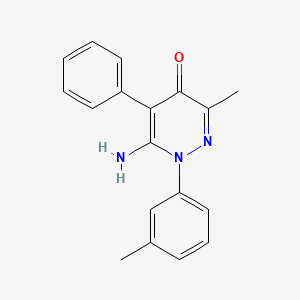
![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-N-(2-methyl-1-oxopropyl)-2'-O-2-propyn-1-yl-Guanosine](/img/structure/B12926413.png)
![tert-Butyl 1,4,9-triazaspiro[5.5]undecane-4-carboxylate](/img/structure/B12926426.png)

